Quinine

Descripción

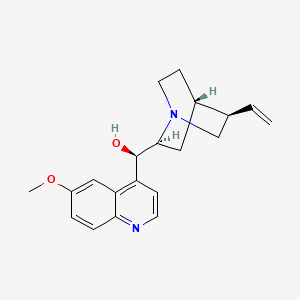

Structure

3D Structure

Propiedades

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044280 | |

| Record name | Quinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |

CAS No. |

72402-53-0, 130-95-0, 1407-83-6 | |

| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine tannate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Quinine: An In-depth Technical Guide to its History and Extraction from Cinchona Bark

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree has been the sole source of quinine (B1679958), the first effective treatment for malaria. This technical guide provides a comprehensive historical and scientific overview of the discovery and isolation of this pivotal alkaloid. It details the evolution of extraction and analytical methodologies, from the rudimentary preparations of the 17th century to modern chromatographic techniques. This document is intended to serve as a detailed resource, offering insights into the pioneering chemical work that paved the way for modern drug discovery and development. Included are structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key historical and technical workflows.

Historical Overview: From Indigenous Remedy to Isolated Alkaloid

The journey of this compound from a traditional remedy to a purified pharmaceutical is a compelling narrative of ethnobotany, exploration, and chemical innovation.

Early Use and Introduction to Europe: The indigenous Quechua people of Peru were aware of the medicinal properties of the Cinchona bark, using it to treat shivering.[1] In the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers and introduced it to Europe, where it became known as "Jesuit's bark" or "Peruvian bark".[2][3][4] Initially, the bark was simply dried, ground into a powder, and mixed with liquids like wine to be consumed.[1][5][6] The bitter taste of this concoction was a notable characteristic.

Scientific Scrutiny and Early Investigations: The French mathematician and explorer Charles Marie de La Condamine provided one of the first scientific descriptions of the Cinchona tree in the 1730s.[7][8][9] However, it was not until the early 19th century that the active principle of the bark was isolated.

The Breakthrough Isolation by Pelletier and Caventou (1820): In a landmark achievement for pharmacology, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated this compound from Cinchona bark in 1820.[1][6][10][11][12][13][14][15][16] Their work marked a pivotal moment, transitioning the use of a crude plant extract to a purified, quantifiable chemical compound. This allowed for standardized dosing and greatly improved the efficacy and safety of malaria treatment.[13] Pelletier and Caventou also established a factory to produce this compound, a venture often considered a precursor to the modern pharmaceutical industry.[13][15]

The Dawn of Chemotherapy: Paul Ehrlich, a German physician and scientist, conducted early work on this compound and its derivatives.[17] His research into selective chemical agents to target pathogens, which he termed "magic bullets," was influenced by the specific action of this compound on the malaria parasite and laid the foundation for the field of chemotherapy.[16][17][18][19]

Total Synthesis: The complex chemical structure of this compound presented a significant challenge to organic chemists. In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of this compound, a monumental achievement in the field.[13][20][21][22]

Quantitative Data

The concentration of this compound and other alkaloids varies significantly between different species of Cinchona and can be influenced by factors such as the geographical origin and age of the tree. Modern analytical techniques have allowed for precise quantification, and various extraction methods yield different efficiencies.

Table 1: this compound Content in Various Cinchona Species

| Cinchona Species | Common Name | Typical this compound Content in Bark (% by dry weight) | Other Major Alkaloids |

| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |

| Cinchona ledgeriana | Ledger Bark | 5 - 14% | Quinidine |

| Cinchona succirubra (C. pubescens) | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |

| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |

Table 2: Comparison of Modern this compound Extraction Yields from Cinchona officinalis

| Extraction Method | Optimized Conditions | This compound Yield (mg/g of dry bark) | Reference |

| Microwave-Assisted Extraction (MAE) | 65% Ethanol, 130°C, 34 min | 3.93 ± 0.11 | [22][24] |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C, 15 min | 2.81 ± 0.04 | [22][24] |

| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine, 10 h | ~22.02 (2.202%) | [24] |

Table 3: Aqueous Solubility of this compound and its Salts

| Compound | Temperature (°C) | Solubility ( g/100 mL) | Notes |

| This compound (free base) | 15 | 0.05 | Insoluble in water.[5][25] |

| This compound Sulfate (B86663) Dihydrate | 20 | ~0.12 | Slightly soluble in water.[2] |

| This compound Hydrochloride | 25 | ~4.35 | Significantly more soluble than the sulfate salt.[2] |

| This compound Sulfate | Boiling Water | Sparingly Soluble | Increased solubility at higher temperatures.[2] |

Experimental Protocols

Historical Method: The Isolation of this compound by Pelletier and Caventou (1820) - A Reconstruction

While the precise, step-by-step details of Pelletier and Caventou's original protocol are not exhaustively documented in a modern format, the principles of their acid-base extraction method are well-understood. They utilized the differential solubility of the this compound free base and its salt form.

Principle: this compound, as an alkaloid, is a weak base. In its free base form, it is poorly soluble in water but soluble in organic solvents. When reacted with an acid, it forms a salt (e.g., this compound sulfate) which is soluble in water but not in organic solvents. This chemical property is the cornerstone of its extraction.

Reconstructed Protocol:

-

Alkaloid Liberation: Powdered Cinchona bark (specifically "yellow" bark, likely Cinchona calisaya) was treated with an alkaline solution, such as milk of lime (calcium hydroxide), to convert the naturally occurring this compound salts into the free base form.[1][11]

-

Solvent Extraction: The treated bark was then extracted with a suitable organic solvent of the era, likely a non-polar solvent like turpentine (B1165885) or an early form of ether, to dissolve the this compound free base, leaving behind the insoluble plant material.

-

Acidification and Salt Formation: The organic solvent containing the crude this compound was then treated with a dilute acid, such as sulfuric acid. This converted the this compound free base into this compound sulfate, which partitioned into the aqueous acidic layer.

-

Purification and Crystallization: The aqueous solution of this compound sulfate was then separated. The solution was likely concentrated, and upon cooling, the less soluble this compound sulfate would have crystallized, allowing for its separation from more soluble impurities. This process could be repeated to enhance purity.

Modern Laboratory-Scale Extraction and Purification of this compound

This protocol describes a typical modern laboratory procedure for the extraction and purification of this compound from Cinchona bark.

Materials:

-

Powdered Cinchona bark (100 g)

-

Calcium hydroxide (B78521) (slaked lime)

-

2M Sulfuric acid

-

Activated charcoal

-

Distilled water

-

Heating mantle with reflux condenser

-

Separatory funnel

-

Filter paper and funnel

-

pH meter or pH indicator strips

Procedure:

-

Alkaline Treatment: In a beaker, mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This converts the this compound salts to the free base.[1]

-

Drying: Gently heat the mixture to evaporate the water, resulting in a dry powder.

-

Solvent Extraction: Transfer the dried powder to a round-bottom flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours.[1]

-

Filtration: Allow the mixture to cool to room temperature and filter to remove the solid bark residue. The filtrate contains the crude this compound free base dissolved in toluene.

-

Acidic Extraction: Transfer the toluene filtrate to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The this compound will move into the acidic aqueous phase as this compound sulfate.[1]

-

Separation: Allow the layers to separate and drain the lower aqueous layer containing the crude this compound sulfate into a clean flask.

-

Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.[11]

-

Recrystallization: Allow the decolorized solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of pure this compound sulfate.[9][26][27][28]

-

Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow to air dry.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a standard and highly accurate method for the quantitative analysis of this compound in Cinchona extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Column Temperature: 30 °C.[1]

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]

-

Sample Preparation: Accurately weigh a sample of the extracted this compound sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[1]

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Historical Timeline of this compound Discovery

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Home Page [chem.ualberta.ca]

- 10. youtube.com [youtube.com]

- 11. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 12. Original preparation of this compound by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 13. Historical overview of this compound isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 14. Cinchona - Wikipedia [en.wikipedia.org]

- 15. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. organic chemistry - What is the solubility of this compound suphate in 98% ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. jameslindlibrary.org [jameslindlibrary.org]

- 20. This compound Bark (Cinchona) Database file in the Tropical Plant Database for herbal remedies [rain-tree.com]

- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. "Determination of the this compound Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]

- 24. Optimization of Two Methods for the Rapid and Effective Extraction of this compound from Cinchona officinalis [mdpi.com]

- 25. This compound - Sciencemadness Wiki [sciencemadness.org]

- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 27. mt.com [mt.com]

- 28. chem.libretexts.org [chem.libretexts.org]

The Unraveling of a Molecular Enigma: A Technical Guide to the Chemical Structure Elucidation of Quinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree held the key to combating malaria, a scourge that has plagued humanity throughout history. The active principle, quinine (B1679958), a complex alkaloid, presented a formidable challenge to the pioneers of organic chemistry. Its intricate molecular architecture, a puzzle of interconnected rings and stereocenters, became a focal point of scientific inquiry for over a century. This technical guide provides an in-depth exploration of the classical and modern techniques employed in the monumental task of elucidating the chemical structure of this compound. From the early degradative experiments that painstakingly chipped away at its core to the definitive confirmation by total synthesis and the nuanced analysis by modern spectroscopic methods, this document details the journey of discovery. It serves as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and logical-flow diagrams to illuminate the intellectual and experimental prowess that led to the complete structural assignment of this vital medicine.

Historical Perspective: Key Milestones and Pioneers

The quest to understand this compound's structure is a story of scientific perseverance and incremental breakthroughs. The journey began with its isolation and culminated in its complete stereochemically-defined synthesis, a saga spanning over 150 years.

-

1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated this compound from the bark of the Cinchona tree, providing the pure substance for subsequent investigation.[1]

-

1853: Louis Pasteur's work on the optical activity of organic molecules led him to discover that this compound could be converted into an isomeric, non-levorotatory substance he named quinotoxine upon treatment with acid.[1]

-

1854: Adolph Strecker, a German chemist, correctly determined the empirical formula of this compound as C₂₀H₂₄N₂O₂ through combustion analysis, laying the fundamental groundwork for its structural determination.[1]

-

1907: After decades of painstaking degradation studies by numerous chemists, Paul Rabe proposed the correct connectivity of the atoms in the this compound molecule, a landmark achievement in structural chemistry.[1][2]

-

1918: Paul Rabe and Karl Kindler achieved a partial synthesis of this compound from quinotoxine, a key transformation that would later become a point of significant academic debate.[1]

-

1944: In a monumental feat of chemical synthesis, Robert Burns Woodward and William von Eggers Doering announced the formal total synthesis of this compound. Their work, however, relied on Rabe's earlier conversion of quinotoxine to this compound.[1]

-

2001: Gilbert Stork published the first fully stereoselective total synthesis of this compound, a landmark in modern organic synthesis. His work also brought to the forefront a controversy regarding the reproducibility of Rabe's 1918 partial synthesis.

-

2007-2008: The long-standing controversy was finally laid to rest when Robert Williams and his research group successfully replicated Rabe's conversion of quinotoxine to this compound, vindicating Woodward and Doering's formal synthesis.

Classical Structure Elucidation: A Symphony of Degradation

In an era predating modern spectroscopic techniques, the elucidation of complex molecular structures relied on a systematic process of chemical degradation. By breaking the molecule into smaller, more easily identifiable fragments, chemists could piece together the puzzle of the parent structure.

Oxidation with Chromic Acid: Cleavage to Key Fragments

One of the most informative degradation experiments involved the oxidation of this compound with chromic acid (CrO₃). This powerful oxidizing agent cleaves the molecule at the junction of the quinoline (B57606) and quinuclidine (B89598) ring systems, yielding two crucial fragments: quininic acid and meroquinene.[3][4]

-

Quininic acid was identified as 6-methoxyquinoline-4-carboxylic acid. Its structure was deduced through further degradation, including decarboxylation to 6-methoxyquinoline.

-

Meroquinene , a more complex fragment, was determined to be 3-vinyl-4-piperidineacetic acid. Its structure was elucidated through a series of further degradative reactions.

Further Degradation of Meroquinene

The structure of meroquinene was further probed through oxidation with potassium permanganate (B83412) (KMnO₄). This led to the formation of cincholoiponic acid (piperidine-3,4-dicarboxylic acid) and formic acid. The production of formic acid was a key indicator of the presence of a vinyl (-CH=CH₂) group in meroquinene. Further oxidation of cincholoiponic acid yielded loiponic acid (piperidine-3,4-dicarboxylic acid).

Hofmann Exhaustive Methylation and Elimination

The Hofmann degradation, a reaction sequence that converts amines to alkenes, was instrumental in determining the nature of the nitrogen atoms and the cyclic structure of the quinuclidine core. When subjected to exhaustive methylation with methyl iodide followed by treatment with silver oxide and heat, the quinuclidine ring undergoes fragmentation, providing valuable clues about its bicyclic nature.

Zinc Dust Distillation

A classical technique for the structural elucidation of alkaloids, zinc dust distillation, involves heating the compound with zinc dust to high temperatures. This harsh treatment typically results in the dehydrogenation and aromatization of the molecule. In the case of this compound, this reaction yielded quinoline and other aromatic fragments, confirming the presence of the quinoline nucleus within the structure.

Logical Flow of Classical Structure Elucidation

The following diagram illustrates the logical progression of the classical degradation experiments in determining the structure of this compound.

Caption: Logical flow of classical degradation experiments.

Spectroscopic Analysis: The Modern Approach to Structure Confirmation

The advent of spectroscopic techniques revolutionized chemical structure elucidation, providing a non-destructive and highly detailed means of probing molecular architecture.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in dilute acid exhibits two main absorption maxima at approximately 250 nm and 350 nm, which are characteristic of the quinoline chromophore. Upon excitation at these wavelengths, this compound displays a strong fluorescence emission with a maximum around 450 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorptions include a broad band in the region of 3000-3500 cm⁻¹ corresponding to the O-H stretching of the secondary alcohol, C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and characteristic peaks for C=C and C=N bonds of the quinoline ring, as well as C-O stretching of the methoxy (B1213986) group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule. The high-resolution mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at an m/z of 325.1916, consistent with the molecular formula C₂₀H₂₄N₂O₂. The fragmentation pattern reveals characteristic losses corresponding to different parts of the molecule, further confirming the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structure elucidation. The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the different protons in the molecule. Chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed information about the connectivity of atoms. Similarly, the ¹³C NMR spectrum shows distinct signals for each of the 20 carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC were crucial in unambiguously assigning all the proton and carbon signals and confirming the complete bonding framework of this compound.

X-ray Crystallography

The definitive three-dimensional structure of this compound was ultimately confirmed by single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of all atoms in the crystalline state, including the relative stereochemistry of the chiral centers. The crystal structure of this compound reveals a monoclinic crystal system with the space group P2₁.

Data Summary Tables

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Data |

| UV-Visible Spectroscopy | λmax (absorption): ~250 nm, ~350 nm (in 0.1 M H₂SO₄) |

| λmax (emission): ~450 nm (in 0.1 M H₂SO₄) | |

| Infrared Spectroscopy | ~3300 cm⁻¹ (O-H stretch, broad), ~3070 cm⁻¹ (aromatic C-H stretch), ~2940 cm⁻¹ (aliphatic C-H stretch), ~1620 cm⁻¹ (C=C stretch), ~1590, 1508 cm⁻¹ (quinoline ring stretches), ~1245 cm⁻¹ (C-O stretch, methoxy) |

| Mass Spectrometry | [M+H]⁺: m/z 325.1916 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.73 (d, 1H), 8.03 (d, 1H), 7.65 (d, 1H), 7.37 (dd, 1H), 7.30 (d, 1H), 5.75 (ddd, 1H), 5.55 (d, 1H), 4.98 (d, 1H), 4.94 (d, 1H), 3.94 (s, 3H), 3.10-1.45 (m, 11H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.9, 148.8, 147.5, 144.9, 141.3, 131.6, 126.6, 121.7, 118.6, 114.4, 101.3, 71.8, 60.3, 56.8, 55.9, 42.8, 39.7, 27.8, 27.0, 21.6 |

| X-ray Crystallography | Crystal System: Monoclinic, Space Group: P2₁ |

Confirmation by Total Synthesis: The Ultimate Proof

The unambiguous proof of a proposed chemical structure lies in its total synthesis from simple, known starting materials. The total synthesis of this compound has been a landmark achievement in organic chemistry, with several distinct approaches developed over the years.

The Woodward-Doering Formal Total Synthesis (1944)

The synthesis by Woodward and Doering started from 7-hydroxyisoquinoline (B188741) and proceeded through a series of complex steps to produce d-quinotoxine. The final conversion of d-quinotoxine to this compound relied on the earlier work of Rabe and Kindler. Although a "formal" synthesis, it was a monumental achievement for its time, demonstrating a masterful application of synthetic strategy.

The Rabe-Kindler Conversion of Quinotoxine to this compound

This crucial three-step sequence involves the N-bromination of quinotoxine, followed by base-catalyzed cyclization to form quininone, and finally, reduction of the ketone to the secondary alcohol of this compound. The reproducibility of this final reduction step was the source of the historical controversy.

The Stork Stereoselective Total Synthesis (2001)

Gilbert Stork's synthesis was the first to control the stereochemistry at all of the chiral centers of this compound, a significant advancement in the field of asymmetric synthesis. This elegant synthesis provided an independent and unambiguous confirmation of the structure and stereochemistry of this compound.

Synthetic Pathways Overview

The following diagram provides a high-level overview of the key synthetic approaches to this compound.

Caption: High-level overview of key total syntheses of this compound.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the evolution of organic chemistry. It showcases the power of classical degradation methods in an era of limited analytical tools and highlights the definitive and detailed insights provided by modern spectroscopic techniques. The final confirmation through multiple, elegant total syntheses not only solidified our understanding of this complex molecule but also pushed the boundaries of the art and science of chemical synthesis. This comprehensive understanding of this compound's structure has been fundamental to the development of synthetic antimalarial drugs and continues to inspire chemists in the design and synthesis of new therapeutic agents.

References

- 1. synarchive.com [synarchive.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Rabe Rest in Peace: Confirmation of the Rabe-Kindler Conversion of d-Quinotoxine to this compound. Experimental Affirmation of the Woodward-Doering Formal Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound by Woodward, Williams [organic-chemistry.org]

A Technical Guide to the Core Chemical Properties of Quinine for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, remains a compound of significant interest in pharmaceutical research and development.[1] Historically lauded for its antimalarial properties, its unique physicochemical and spectral characteristics continue to make it a valuable molecule in various scientific domains, including as a fluorescence standard and a chiral catalyst in asymmetric synthesis.[2] This technical guide provides an in-depth overview of the core chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data into structured tables, presents detailed methodologies for key analytical experiments, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this multifaceted compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, ensuring stability, bioavailability, and manufacturability. This compound is a weakly basic drug, and its properties are significantly influenced by pH.[1]

Table 1: General Physicochemical Properties of this compound and its Salts

| Property | Value | References |

| Chemical Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |

| Molecular Weight | 324.42 g/mol | [3] |

| Appearance | White or almost white crystalline powder or fine, colorless, silky needles.[1] | [1] |

| Taste | Very bitter.[3] | [3] |

| Odor | Odorless.[3] | [3] |

Table 2: Quantitative Physicochemical Data of this compound and its Common Salts

| Property | This compound | This compound Hydrochloride (dihydrate) | This compound Sulfate (B86663) (dihydrate) | References |

| pKa (Strongest Basic) | 9.05 | ~9.05 | ~9.05 | [1] |

| Melting Point (°C) | 177 (with decomposition)[3] | 115-116 (with decomposition)[1] | Varies with form (e.g., 206-210 for a specific complex) | [1][3][4] |

| Aqueous Solubility (g/L at 25°C) | 0.5 (at 15°C)[3] | 62.5 | ~1.23 (at 20°C) | [1][3] |

| logP (Octanol/Water) | 3.44 | - | - | [3] |

| Specific Optical Rotation [α]D | - | -245° to -258° (in 0.1 N HCl) | -240° to -248° (in 0.1 N HCl) | [1][5] |

Spectral Properties

This compound's distinct spectral properties, particularly its strong fluorescence, make it a subject of interest for analytical and photochemical studies.

Table 3: Spectral Characteristics of this compound

| Spectral Property | Wavelength/Range | Conditions | References |

| UV-Vis Absorption (λmax) | ~250 nm, ~350 nm | In dilute sulfuric acid | [6][7] |

| Fluorescence Excitation (λex) | ~250 nm, ~350 nm | In dilute sulfuric acid | [6][7] |

| Fluorescence Emission (λem) | ~450 nm | In dilute sulfuric acid | [6][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data in a research setting. The following sections outline methodologies for determining key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa of this compound can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of this compound Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent, such as a methanol-water mixture. Dilute to a final volume of 50 mL in a beaker.[8][9]

-

Instrument Calibration: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[8]

-

Titration Setup: Place the beaker containing the this compound solution on a magnetic stirrer and immerse the calibrated pH electrode.[8]

-

Titration: Begin stirring the solution and record the initial pH. Add small, precise increments (e.g., 0.1 mL) of a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) as the titrant.[8]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of purified water or a relevant buffer solution in a sealed flask.[1]

-

Equilibration: Agitate the flask in a constant temperature water bath shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved solid.[1]

-

Analysis: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]

-

UV-Vis Spectrophotometry: Measure the absorbance of the filtered solution at a specific wavelength (e.g., ~347.5 nm for this compound in acidic solution) and calculate the concentration using a pre-established calibration curve.[1]

-

-

Reporting: Report the solubility in units such as g/L or mg/mL at the specified temperature.[1]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting point and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into an aluminum DSC pan.[10]

-

Reference Preparation: Prepare an empty, sealed aluminum pan as a reference.[10]

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.[11]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its impurities.[6]

Methodology:

-

Instrumentation: Use a standard HPLC system with a C18 column and a UV or fluorescence detector.[6]

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH (e.g., 2.7).[6]

-

Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of working standard solutions by serial dilution to construct a calibration curve.[6]

-

Sample Preparation:

-

For Pharmaceutical Formulations: Crush tablets to a fine powder, accurately weigh a portion, dissolve in the mobile phase, sonicate, and filter before injection.[6]

-

For Biological Samples (Plasma): Precipitate proteins by adding an internal standard solution in methanol, vortex, and centrifuge. Inject the supernatant.[6]

-

-

Chromatographic Conditions:

-

Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area relative to the calibration curve.

Stability and Degradation

Understanding the stability of this compound under various stress conditions is critical for formulation and storage. Forced degradation studies are performed to identify potential degradation products and pathways.

Stress Conditions for Forced Degradation Studies:

-

Acidic Hydrolysis: Treatment with hydrochloric acid.

-

Alkaline Hydrolysis: Treatment with sodium hydroxide.

-

Oxidative Degradation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

Studies have shown that this compound sulfate is more susceptible to degradation under acidic and alkaline conditions compared to oxidative, photo, and thermal stress.[13] The primary degradation product of this compound is quinotoxine.[14]

Mechanism of Action and Signaling Pathways

The primary antimalarial mechanism of action of this compound involves the disruption of heme detoxification in the Plasmodium falciparum parasite. Additionally, this compound has been shown to interact with other cellular signaling pathways.

Inhibition of Heme Detoxification

Inside infected red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin. This compound is believed to inhibit this process.[15][16]

This inhibition leads to the accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.[15]

Interaction with TRAF6-AKT Signaling Pathway

Recent research has indicated that this compound can also interact with cellular signaling pathways, such as the TRAF6-AKT pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit the activation of AKT by targeting TRAF6.[17][18]

This inhibition of AKT activation can lead to decreased cell survival and proliferation and may contribute to some of this compound's other biological activities.[17]

Conclusion

This compound remains a cornerstone compound in medicinal chemistry and drug development. Its well-defined chemical properties, coupled with its complex biological activities, provide a rich area for continued research. This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. A thorough understanding of these fundamental properties is paramount for the rational design of new therapeutic agents and the innovative application of this historic molecule in modern science.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 6. benchchem.com [benchchem.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. [Differentiation of this compound from its degradation product quinotoxine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Suppression of tumor cell proliferation by this compound via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The intricate Pathway of Quinine Biosynthesis in Cinchona Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone in the treatment of malaria, is a complex terpenoid indole (B1671886) alkaloid (TIA) produced by trees of the Cinchona genus. For centuries, the bark of these trees has been the sole viable source of this critical medicine. Understanding the intricate biosynthetic pathway of this compound is paramount for endeavors in metabolic engineering, synthetic biology, and the development of sustainable alternative production platforms. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, presenting key enzymatic steps, quantitative data on metabolite distribution, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and regulatory networks. Recent research has refined our understanding of this pathway, particularly regarding the timing of the characteristic methoxy (B1213986) group addition, revealing parallel pathways for methoxylated and non-methoxylated alkaloids.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).

The initial committed step is the condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR) , to form the central intermediate of all TIAs, strictosidine.[1][2][3] Subsequent enzymatic modifications, including deglycosylation, reductions, and complex rearrangements, lead to the formation of the quinoline (B57606) ring system characteristic of this compound and its related alkaloids.

A recent paradigm shift in understanding this pathway involves the timing of methoxylation. It was previously thought that the methoxy group of this compound was a late-stage addition. However, recent evidence suggests that methoxylation can occur early in the pathway, at the level of tryptamine, leading to two parallel biosynthetic routes: one for the production of methoxylated alkaloids like this compound and quinidine, and another for their non-methoxylated counterparts, cinchonidine (B190817) and cinchonine.[4][5]

Key Enzymatic Steps:

-

Tryptamine and 5-Methoxytryptamine (B125070) Formation: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. A parallel pathway involves the hydroxylation of tryptamine by tryptamine-5-hydroxylase (T5H) to form serotonin, which is then methylated by an O-methyltransferase (OMT) to produce 5-methoxytryptamine.[4][5]

-

Strictosidine and 10-Methoxystrictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine or 5-methoxytryptamine with secologanin to form strictosidine or 10-methoxystrictosidine, respectively.[1][3]

-

Formation of Dihydrocorynantheal: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to an unstable aglycone. This is followed by the action of a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) to yield the intermediate dihydrocorynantheal.[6][7]

-

Late-Stage Conversions: A series of complex, and still partially unelucidated, cyclization and rearrangement reactions convert dihydrocorynantheal into the cinchoninone (B1261553) scaffold.

-

Final Hydroxylation, Methylation, and Reduction: For the methoxylated pathway, the cinchoninone core is hydroxylated, followed by methylation catalyzed by a specific O-methyltransferase (CpOMT1) that acts preferentially on 6'-hydroxycinchoninone.[3][6] The final step involves an NADPH-dependent keto-reduction to yield this compound and its stereoisomer quinidine.[6][8] A similar set of final modifications occurs in the parallel non-methoxylated pathway to produce cinchonidine and cinchonine.

Visualizing the Biosynthetic Pathway

Caption: Revised this compound Biosynthetic Pathway in Cinchona trees.

Quantitative Data

The accumulation of this compound and related alkaloids varies significantly between different tissues of the Cinchona tree and among different species. This distribution provides insights into the sites of biosynthesis and accumulation.

Table 1: Alkaloid Content in Bark of Different Cinchona Species

| Cinchona Species | Total Alkaloid Content in Bark (% dry weight) | Reference |

| C. succirubra | 5 - 7 | [9] |

| C. calisaya | 4 - 7 | [9] |

| C. ledgeriana | 5 - 14 | [9] |

| C. ledgeriana (in culture) | 0.009 - 0.66 | [10] |

Table 2: Relative Abundance of this compound and Related Alkaloids in Different Tissues of Cinchona pubescens

| Compound | Roots | Stems | Leaves | Reference |

| This compound | +++ | +++ | - | [5][6] |

| Quinidine | +++ | +++ | - | [5][6] |

| Cinchonine | +++ | +++ | + | [5][6] |

| Cinchonidine | +++ | +++ | + | [5][6] |

| Dihydrothis compound | +++ | +++ | - | [5][6] |

| Dihydroquinidine | +++ | +++ | - | [5][6] |

| Dihydrocinchonine | +++ | +++ | + | [5][6] |

| Dihydrocinchonidine | +++ | +++ | + | [5][6] |

Note: '+++' indicates high relative abundance, '+' indicates presence, and '-' indicates not detected.

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |

| Strictosidine Synthase | Tryptamine | 2.3 mM | Not specified | Catharanthus roseus | [11] |

| Secologanin | 3.4 mM | Not specified | Catharanthus roseus | [11] | |

| 6,4'-O-methyltransferase | (R,S)-norlaudanosoline | 109 µM | 1.5 nkat/mg | Coptis japonica | [1] |

| S-Adenosyl-L-methionine | 187 µM | 1.5 nkat/mg | Coptis japonica | [1] |

Note: Kinetic data for enzymes directly from Cinchona species is limited. Data from related species is provided for context.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.

Metabolomic Analysis of Cinchona Alkaloids by UPLC-MS

This protocol describes the extraction and analysis of alkaloids from Cinchona tissues.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (B129727) (HPLC grade)

-

Polytetrafluoroethylene (PTFE) syringe filters (0.2 µm)

-

UPLC-MS system with a C18 column (e.g., Waters Acquity UPLC BEH-C18)

-

Formic acid

-

Acetonitrile (MS grade)

-

Ultrapure water

Procedure:

-

Sample Preparation: Harvest fresh plant material (roots, stems, leaves), snap-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

-

Extraction: Extract the ground tissue with methanol, normalizing the volume to the fresh tissue weight (e.g., 100 mg tissue in 1 mL methanol).

-

Clarification: Centrifuge the extract at 16,000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter.

-

Dilution: Dilute the filtered extract (e.g., 1:10) in methanol for analysis.

-

UPLC-MS Analysis:

-

Column: Waters Acquity UPLC BEH-C18 (2.1 x 50 mm; 1.7 µm).

-

Mobile Phase A: Ultrapure water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of B, increases linearly to elute compounds of increasing hydrophobicity, followed by a wash and re-equilibration step. For example: 5% B to 30% B over 10 min, then to 100% B in 1 min, hold for 1 min, and return to 5% B for 2.5 min.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 2 µL.

-

MS Detection: Use a high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for compound identification.[4]

-

Transcriptomic Analysis via RNA Sequencing

This protocol outlines the extraction of high-quality RNA from Cinchona tissues for subsequent sequencing.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

CTAB extraction buffer (2% CTAB, 2% PVP-40, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl)

-

β-mercaptoethanol

-

Chloroform:isoamyl alcohol (24:1)

-

Lithium chloride (LiCl)

-

Ethanol (70% and 100%)

-

RNase-free water

Procedure:

-

Tissue Homogenization: Grind frozen Cinchona tissue to a fine powder in liquid nitrogen.

-

Lysis: Add pre-warmed (65°C) CTAB extraction buffer containing 2% β-mercaptoethanol to the ground tissue and vortex vigorously.

-

Incubation: Incubate the mixture at 65°C for 10-30 minutes with occasional vortexing.

-

Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.25 volumes of 10 M LiCl. Precipitate the RNA overnight at 4°C.

-

Pelleting: Centrifuge at high speed for 20 minutes at 4°C to pellet the RNA.

-

Washing: Wash the RNA pellet with 70% ethanol, air-dry briefly.

-

Resuspension: Resuspend the RNA pellet in RNase-free water.

-

Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer.[2][12]

Heterologous Expression and Characterization of Biosynthetic Enzymes

This workflow describes the functional characterization of candidate genes identified from transcriptomic data.

Workflow:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from Cinchona cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or yeast expression vectors).

-

Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli).

-

Protein Purification: Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) followed by size-exclusion chromatography.

-

Enzyme Assays:

-

General Protocol: Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases) in a suitable buffer at an optimal temperature and pH.

-

Product Detection: Stop the reaction (e.g., by adding methanol) and analyze the reaction mixture by UPLC-MS to detect the formation of the expected product. Compare the retention time and mass spectrum with an authentic standard if available.

-

Example - OMT Assay: Incubate the purified OMT with a hydroxylated precursor (e.g., 6'-hydroxycinchoninone) and S-adenosylmethionine. Analyze for the production of the methylated product (e.g., 6'-methoxycinchoninone).[3][6]

-

Example - Dehydrogenase Assay: Incubate the purified dehydrogenase with strictosidine aglycone and NADPH. Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze product formation by UPLC-MS.[6][13]

-

Visualizing the Experimental Workflow

References

- 1. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Extraction CTAB Protocol [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Early and Late Steps of this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A CTAB protocol for obtaining high-quality total RNA from cinnamon (Cinnamomum zeylanicum Blume) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 醇脱氢酶(EC 1.1.1.1)的酶学测定 [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of Quinine Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary mode of action is the disruption of heme detoxification in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent oxidative stress. Additionally, evidence suggests that this compound may interfere with other crucial parasite processes, including nucleic acid and protein synthesis. This document details the key molecular interactions, summarizes quantitative efficacy data, and provides detailed experimental protocols for studying the antiplasmodial effects of this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interplay between this compound and P. falciparum.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of P. falciparum digest large quantities of host hemoglobin within their acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by polymerizing it into an inert crystalline structure called hemozoin. This compound's primary antimalarial activity is widely accepted to be the inhibition of this hemozoin formation.[1][2]

This compound, a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole.[2] Here, it is proposed to interfere with hemozoin biocrystallization through several potential mechanisms:

-

Binding to Heme: this compound can directly bind to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal.[3][4] Molecular modeling studies suggest that the quinoline (B57606) ring of this compound interacts with the porphyrin ring of heme.[5][6]

-

Inhibition of Heme Polymerase: While a specific "heme polymerase" enzyme has not been definitively isolated, it is believed that a parasite-mediated process facilitates hemozoin formation. This compound may inhibit this enzymatic or lipid-mediated process.[2]

-

Capping Hemozoin Crystal Growth: this compound may bind to the surface of nascent hemozoin crystals, preventing the addition of further heme units and effectively capping crystal growth.

The accumulation of toxic, non-polymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][7]

Signaling Pathway: Hemoglobin Digestion and Hemozoin Formation

The following diagram illustrates the process of hemoglobin digestion by P. falciparum and the inhibitory action of this compound on hemozoin formation.

Caption: Hemoglobin digestion and this compound's inhibition of hemozoin formation.

Other Potential Mechanisms of Action

While the inhibition of hemozoin formation is considered the primary mechanism, other effects of this compound on P. falciparum have been reported, suggesting a multi-targeted approach:

-

Inhibition of Nucleic Acid and Protein Synthesis: Some in vitro studies indicate that this compound can inhibit the synthesis of nucleic acids and proteins in the parasite, although the precise mechanisms are not fully elucidated.[1][3] One hypothesis suggests that this compound may intercalate with parasitic DNA, disrupting replication and transcription.[8]

-

Inhibition of Glycolysis: this compound has been shown to inhibit glycolysis in P. falciparum.[1]

-

Induction of Oxidative Stress: The accumulation of free heme due to hemozoin inhibition is a major source of oxidative stress.[7] This can lead to the generation of reactive oxygen species (ROS), causing widespread damage to parasite macromolecules.

Quantitative Data on this compound Efficacy

The efficacy of this compound against P. falciparum can be quantified both in vitro and in vivo.

In Vitro Susceptibility

The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. IC50 values for this compound can vary depending on the parasite strain's sensitivity to chloroquine (B1663885) and other antimalarials.

| P. falciparum Strain | Chloroquine Sensitivity | This compound IC50 (nM) | Reference(s) |

| 3D7 | Sensitive | 156.7 | [9] |

| K1 | Resistant | - | [10] |

| Gabonese Isolates (Franceville) | Mixed | 156.7 (mean) | [9] |

| Gabonese Isolates (Bakoumba) | High Resistance | 385.5 (mean) | [9] |

| Thai Isolates | Multidrug-resistant | 354 (geometric mean) | [11] |

| Nigerian Isolates | Sensitive | 250 (IC50) | [12] |

| Filipino Isolates | Sensitive | - | [13] |

| Indian Field Isolates | High CQ Resistance | Higher than reference strains | [10] |

| 5 Thai Strains | - | 168 (median) | [14] |

In Vivo Efficacy: Clinical Trial Data

Clinical studies provide valuable data on the in vivo efficacy of this compound, often measured by parasite clearance time (PCT) and fever clearance time (FCT).

| Study Population | This compound Regimen | Mean PCT (hours) | Mean FCT (hours) | Reference(s) |

| Malawian Children | 10 mg/kg every 8h | 67 | 36 | [15] |

| Nigerian Adults | - | 57.6 (2.4 days) | 33.6 (1.4 days) | [12] |

| Filipino Adults | 10 mg/kg 3x daily for 5d | 60.3 | 43.2 | [13] |

| Adult Travelers | 7-day course | 72 (median) | 52 (median) | [16] |

| Children with Cerebral Malaria | Intravenous | - | 53.3 | [17] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.

Workflow Diagram:

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Methodology:

-

Parasite Culture: Maintain P. falciparum cultures in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[18]

-

Drug Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound. Include a positive control (e.g., chloroquine for sensitive strains) and a negative control (vehicle, e.g., DMSO).[18]

-

Parasite Seeding: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.[18][19]

-

Incubation: Incubate the plates for 72 hours under the conditions described in step 1.[18][19]

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for at least 1 hour.[18][19][20]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19][20]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Heme Polymerization Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.

Detailed Methodology:

-

Reagent Preparation: Prepare a stock solution of hemin (B1673052) chloride in DMSO. Prepare a 1 M acetate (B1210297) buffer (pH 4.8).[21]

-

Assay Setup: In a microplate, add the hemin solution diluted in acetate buffer. Add various concentrations of this compound to the test wells. Include a positive control (e.g., chloroquine) and a negative control (no inhibitor).

-

Initiation of Polymerization: Initiate the reaction and incubate. The specific conditions for initiation (e.g., addition of an inducer like Tween 20) and incubation (temperature and time) can vary.[21][22]

-

Washing Steps: After incubation, pellet the β-hematin by centrifugation. Wash the pellet multiple times to remove unreacted heme and heme aggregates. A typical washing sequence involves a Tris/SDS buffer followed by an alkaline bicarbonate solution.[21]

-

Quantification: Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.

-

Spectrophotometric Reading: Measure the absorbance of the dissolved β-hematin solution at 405 nm.[21]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Measurement of Intra-erythrocytic pH (BCECF-AM-based Fluorometry)

This method uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure the cytoplasmic pH of the parasite.

Detailed Methodology:

-

Cell Loading: Incubate P. falciparum-infected erythrocytes with BCECF-AM. The ester groups allow the dye to cross the cell membrane, and intracellular esterases cleave them, trapping the fluorescent BCECF inside the cell.[23][24][25]

-

Washing: Wash the cells to remove extracellular dye.[24]

-

Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 530 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.[23][24]

-

Calibration: To convert the fluorescence ratio to an absolute pH value, a calibration curve is generated using nigericin, a protonophore that equilibrates the intracellular and extracellular pH, in buffers of known pH.

-

Data Analysis: Use the calibration curve to determine the intracellular pH of the parasite from the measured fluorescence ratio.

Mechanisms of this compound Resistance

Resistance to this compound in P. falciparum is a complex and multifactorial phenomenon. Unlike chloroquine resistance, which is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, the genetic basis of this compound resistance is less clear. However, several factors are thought to contribute:

-

Transporter Proteins: Polymorphisms in genes encoding transporter proteins, such as PfCRT and the P. falciparum multidrug resistance protein 1 (PfMDR1), have been associated with altered this compound susceptibility.[26][27]

-

Altered Drug Accumulation: Similar to chloroquine resistance, a reduction in the accumulation of this compound within the parasite's food vacuole is a likely mechanism of resistance.

Conclusion

The primary mechanism of action of this compound against P. falciparum is the inhibition of hemozoin biocrystallization, leading to the accumulation of toxic free heme and subsequent parasite death. However, evidence suggests that this compound may also exert its antiplasmodial effects through other pathways, including the disruption of nucleic acid and protein synthesis. The quantitative data from both in vitro and in vivo studies underscore its continued, albeit sometimes variable, efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel antimalarial agents. A thorough understanding of this compound's multifaceted mechanism of action and the emerging mechanisms of resistance is crucial for optimizing its clinical use and for the design of next-generation antimalarials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. Molecular modeling and evaluation of binding mode and affinity of artemisinin-quinine hybrid and its congeners with Fe-protoporphyrin-IX as a putative receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into this compound–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of chloroquine, this compound, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]